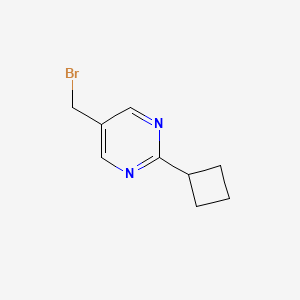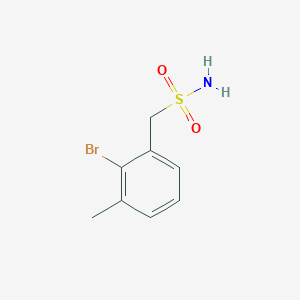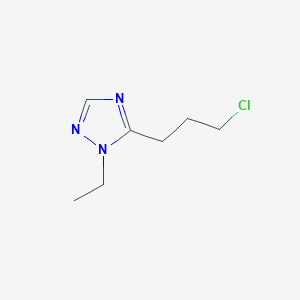
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chloropropyl group and an ethyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反応の分析
Types of Reactions
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are introduced.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(3-azidopropyl)-1-ethyl-1H-1,2,4-triazole, while oxidation with hydrogen peroxide could produce this compound sulfoxide.
科学的研究の応用
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole ring can interact with metal ions or other cofactors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-(3-Chloropropyl)-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole is unique due to the presence of both the 3-chloropropyl and ethyl groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
5-(3-chloropropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-5H2,1H3 |
InChIキー |
KLEJXUQJRPLITQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
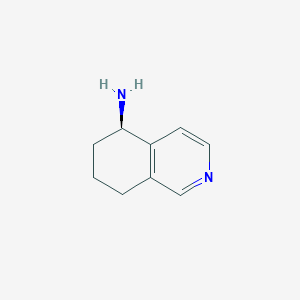
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)

![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
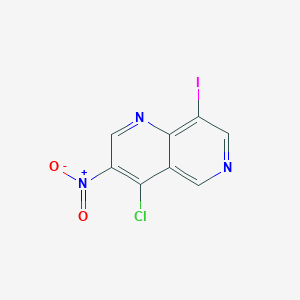
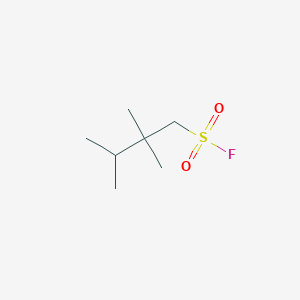


![3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13203772.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
